2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide
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Overview
Description
2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide is a compound that belongs to the class of heterocyclic compounds known as pyrazolopyrazines. These compounds are characterized by a fused ring system containing both pyrazole and pyrazine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrazolopyrazine Core: : The pyrazolopyrazine core can be synthesized through a cyclization reaction involving a pyrazole derivative and a suitable pyrazine precursor. This step often requires the use of a base such as cesium carbonate (Cs2CO3) and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
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Introduction of the Chloro Group: : The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
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Attachment of the Propanamide Moiety: : The final step involves the attachment of the propanamide moiety through an amide coupling reaction. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound .
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Substitution: : The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN) .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with different functional groups replacing the chloro group
Scientific Research Applications
2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : In biological research, the compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are important in regulating various cellular processes and have applications in cancer research .
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis. This makes it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: These compounds share a similar fused ring structure and are also studied for their kinase inhibitory properties.
Pyrazolopyridines: Another class of heterocyclic compounds with similar biological activities and applications.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities, particularly in cancer research.
Uniqueness
2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide stands out due to its specific structural features, such as the presence of the chloro group and the propanamide moiety. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-9(12)11(17)13-4-5-15-6-7-16-10(8-15)2-3-14-16/h2-3,9H,4-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGHSFZUOZQTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCN2C(=CC=N2)C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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